3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile
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Description
3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
- Cyclization Reactions and Synthesis of Heterocycles : Compounds similar to 3-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile have been utilized in the synthesis of piperidines and other heterocyclic compounds. For instance, the sulfoxide thermolysis in β-amino-α-sulfinyl esters, a reaction relevant to synthesizing sulfonyl-containing piperidine derivatives, demonstrates the importance of solvent on regioselectivity, indicating potential routes for synthesizing related compounds (Bänziger, Markus et al., 2002).
Pharmacological Applications
Antimicrobial Activity : Piperidine derivatives, especially those substituted with sulfonyl groups, have shown promising antimicrobial activities. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, suggesting that similar structures could have analogous applications (Vinaya, K. et al., 2009).
Enzyme Inhibition : Some sulfonyl and piperidine-containing compounds have been evaluated for their enzyme inhibitory activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in treating diseases like Alzheimer's. For example, synthesized sulfonyl hydrazones with piperidine derivatives showed varying degrees of enzyme inhibition, underlining the potential for developing therapeutic agents from compounds with similar moieties (Karaman, Nurcan et al., 2016).
Material Science Applications
- Membrane-bound Phospholipase A2 Inhibitors : Novel series of sulfonyl compounds, including those with piperidine motifs, have been prepared and evaluated as membrane-bound phospholipase A2 inhibitors. These compounds, particularly N-(phenylalkyl)piperidine derivatives, demonstrated potent inhibitory effects and potential applications in treating conditions like myocardial infarction (Oinuma, H. et al., 1991).
Properties
IUPAC Name |
3-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20(18,19)13-5-7-16(8-6-13)14(17)12-4-2-3-11(9-12)10-15/h2-4,9,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRXMKBWNXUFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.